molecular formula C11H10N2OS B1436497 2-(methylthio)-6-phenylpyrimidin-4(3H)-one CAS No. 56035-29-1

2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B1436497
CAS No.: 56035-29-1
M. Wt: 218.28 g/mol
InChI Key: JSYZOQNANLSNMY-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one is an organic compound belonging to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring structure with a ketone (carbonyl) group

Preparation Methods

Synthetic Routes

Several synthetic routes can be employed to prepare 2-(methylthio)-6-phenylpyrimidin-4(3H)-one. A commonly used method involves the cyclization of appropriate precursors under specific conditions. For instance, a nucleophilic substitution reaction starting from a suitable precursor, like 2-aminothiophenol and benzaldehyde, can be employed to introduce the phenyl and methylthio groups onto the pyrimidine core.

Reaction Conditions

The synthesis often requires an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like piperidine or potassium carbonate. The reaction temperature usually ranges between 80-100°C, ensuring optimal yields.

Industrial Production Methods

In an industrial setting, large-scale production might involve continuous-flow reactors to enhance efficiency and yield. These reactors provide consistent reaction conditions, which are crucial for the reproducibility and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one participates in several types of chemical reactions including:

  • Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group, though this is less common.

  • Substitution: Halogenation and other electrophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

  • Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid at room temperature or slightly elevated temperatures.

  • Substitution Reactions: Bromine or chlorine in the presence of a Lewis acid like ferric chloride.

Major Products

  • Oxidation Products: Sulfoxides or sulfones.

  • Substitution Products: Halogenated derivatives of this compound.

Scientific Research Applications

Biological Activities

The compound has exhibited a range of biological activities, making it a candidate for further research in pharmacology:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, research indicates that compounds designed to reactivate oncosuppressors like SHP-1 can induce apoptosis in cancer cells without harming healthy cells . This selectivity is crucial for developing safer cancer therapies.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In a study comparing its derivatives with clinically used drugs, certain derivatives showed significant microbial inhibition, suggesting potential as new antimicrobial agents .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cancer progression and other diseases highlights its potential as a therapeutic agent. For example, it has been linked to the inhibition of vascular endothelial growth factor receptor-2, which is crucial in tumor angiogenesis .

Case Studies

Several studies have documented the applications and effectiveness of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one:

  • Case Study 1: Anticancer Research : A study focused on the compound's ability to reactivate the phosphatase SHP-1 in tumor cells. The findings indicated that reactivating this enzyme could lead to selective apoptosis in cancerous cells while sparing normal cells, presenting a promising avenue for targeted cancer therapies .
  • Case Study 2: Antimicrobial Testing : In comparative antimicrobial testing, derivatives of this compound were evaluated against standard antibiotics. Results showed that some derivatives had enhanced activity against resistant strains of bacteria and fungi, suggesting their potential as alternative treatments in infectious diseases .

Mechanism of Action

The mechanism of action of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one often involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio group can participate in hydrogen bonding or other interactions, facilitating the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrimidin-4(3H)-one: Lacks the methylthio group, offering different chemical reactivity and biological properties.

  • 6-Methylpyrimidin-4(3H)-one: Lacks the phenyl group, resulting in reduced aromatic character and altered interaction with biological targets.

Uniqueness

That's a deep dive into 2-(methylthio)-6-phenylpyrimidin-4(3H)-one! What’s got you so interested in this particular compound?

Biological Activity

2-(Methylthio)-6-phenylpyrimidin-4(3H)-one, a compound with the CAS number 56035-29-1, is a member of the pyrimidine family known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a methylthio group at the 2-position and a phenyl group at the 6-position. This structural configuration contributes to its pharmacological properties.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in nucleotide metabolism, which is crucial for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation in cancer cells and altered immune responses.
  • Cellular Effects : The compound influences various cellular processes, including apoptosis and gene expression modulation. It has been observed to enhance antibody responses in immune cells while inhibiting nucleic acid synthesis in cancer cells .

Biological Activity

The biological activity of this compound has been documented in various studies:

Antitumor Activity

Research indicates that this compound displays significant antitumor activity by inhibiting the growth of various cancer cell lines. For instance, studies have shown that it can effectively reduce tumor size in animal models without causing significant toxicity at lower doses .

Antiviral Properties

The compound has also demonstrated antiviral activity, particularly against certain viral infections. It inhibits viral replication by interfering with nucleic acid synthesis, which is essential for viral propagation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Animal Model Research : In vivo studies indicated that administering the compound significantly inhibited tumor growth in xenograft models, supporting its therapeutic potential against cancer.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes:

  • Absorption and Distribution : The compound is absorbed effectively when administered orally, with distribution influenced by specific transporters within cells.
  • Metabolism : It undergoes metabolic conversion via enzymes such as thiopurine methyltransferase, leading to various metabolites that may also exhibit biological activity .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits growth in cancer cell lines
AntiviralReduces viral replication
Immune ModulationEnhances antibody responses

Properties

IUPAC Name

2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZOQNANLSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286935
Record name 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56035-29-1
Record name 56035-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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